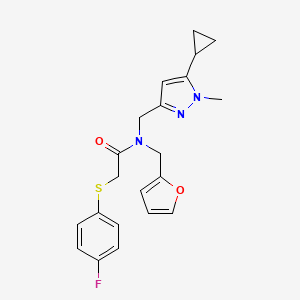

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide

Description

This compound features a pyrazole core substituted with a cyclopropyl and methyl group at positions 5 and 1, respectively. The acetamide backbone is bis-alkylated with a furan-2-ylmethyl group and a (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl moiety. A thioether bridge links the acetamide to a 4-fluorophenyl group.

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-24-20(15-4-5-15)11-17(23-24)12-25(13-18-3-2-10-27-18)21(26)14-28-19-8-6-16(22)7-9-19/h2-3,6-11,15H,4-5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNVOADXSHTMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may enhance its interaction with various biological targets, suggesting possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 397.49 g/mol. Its structure includes multiple functional groups, such as a pyrazole ring, a furan moiety, and a thioether linkage, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.49 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyrazole derivatives that have shown inhibitory effects on kinases and phosphatases.

- Modulation of Signaling Pathways : It could influence various signaling pathways by interacting with receptors or altering the activity of downstream effectors.

- Antioxidant Properties : The presence of heterocyclic structures may confer antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Biological Activity Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound. Here are key findings:

Anticancer Activity

Research indicates that related pyrazole derivatives exhibit significant anticancer properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, showing IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung cancer) | 5.0 |

| Compound B | MCF7 (Breast cancer) | 3.2 |

| N-(5-cyclopropyl...) | Jurkat T cells | 4.8 |

Antimicrobial Activity

The compound's thioether linkage suggests potential antimicrobial properties. Similar compounds have been tested against both Gram-positive and Gram-negative bacteria, often exhibiting notable inhibition zones in agar diffusion assays.

Case Studies

- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity against various cell lines .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thioether-containing compounds, demonstrating that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further research .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The compound belongs to the acetamide class with heterocyclic and arylthio substituents. Below is a comparative analysis with four analogs:

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide

- Core Structure : Triazole ring (vs. pyrazole in the target compound).

- Substituents : Furan-2-yl at position 5 of the triazole; sulfanyl group linked to acetamide.

- Key Difference : The triazole’s nitrogen-rich structure may enhance hydrogen bonding with biological targets compared to the pyrazole’s π-π stacking capability.

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide

- Core Structure : Pyrazole with cyclopropyl and trifluoromethyl groups.

- Substituents : Acetamide linked to 2-fluorophenyl (vs. 4-fluorophenylthio and furan in the target compound).

- Physicochemical Properties : The trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability compared to the target compound’s methyl group.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Core Structure : Thiadiazole and pyridazine rings.

- Substituents : Thienyl group on pyridazine; thioether-linked acetamide.

- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity due to their electron-deficient cores.

- Key Difference : The pyridazine-thio moiety may confer distinct electronic properties compared to the target compound’s 4-fluorophenylthio group.

N-(3-Fluorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

- Core Structure : Pyrazole with dimethyl groups.

- Substituents : Propanamide chain linked to 3-fluorophenyl.

- Synthetic Route : Alkylation of pyrazole precursors, similar to methods used for the target compound .

- Key Difference : The propanamide spacer (vs. acetamide) may alter conformational flexibility and target binding.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s bis-alkylated acetamide structure may require multi-step synthesis, akin to methods described for triazole-acetamides (e.g., Paal-Knorr condensation) .

- Bioactivity Prediction : The 4-fluorophenylthio group could enhance binding to cysteine-containing enzymes (e.g., kinases or proteases), while the furan may contribute to π-stacking interactions.

- Physicochemical Properties : Compared to the trifluoromethyl analog , the target compound’s methyl and cyclopropyl groups may reduce lipophilicity (estimated logP ~2.8), improving aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.